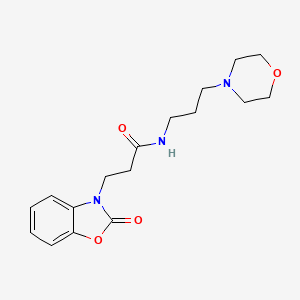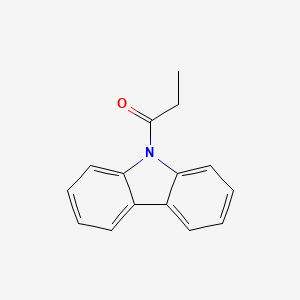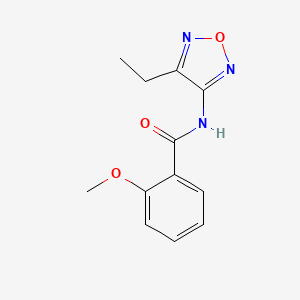
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is a synthetic organic compound that features a morpholine ring, a benzooxazole moiety, and a propionamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide typically involves multi-step organic synthesis. A common route might include:
Formation of the Benzooxazole Ring: Starting from a suitable ortho-aminophenol and a carboxylic acid derivative.
Attachment of the Propionamide Group: Using a propionyl chloride or similar reagent.
Introduction of the Morpholine Ring: Through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzooxazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the benzooxazole or propionamide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzooxazole moiety could be involved in binding to specific sites, while the morpholine ring might influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzoxazol-3-yl)-acetamide
- N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzoxazol-3-yl)-butyramide
Uniqueness
N-(3-Morpholin-4-yl-propyl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
853751-91-4 |
|---|---|
Formule moléculaire |
C17H23N3O4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C17H23N3O4/c21-16(18-7-3-8-19-10-12-23-13-11-19)6-9-20-14-4-1-2-5-15(14)24-17(20)22/h1-2,4-5H,3,6-13H2,(H,18,21) |
Clé InChI |
CGBGEKHKMRZRRS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3OC2=O |
Solubilité |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B15097847.png)
![7-(4-chlorophenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097854.png)

![(Z)-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B15097858.png)
![N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B15097865.png)
![6-ethoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15097874.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097878.png)
![2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B15097886.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B15097887.png)
![Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]-](/img/structure/B15097889.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097904.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15097936.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097938.png)
